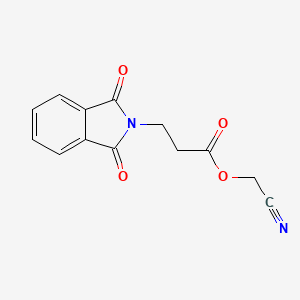
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanomethyl group attached to a 3-(1,3-dioxoisoindol-2-yl)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves the reaction of cyanomethyl bromide with 3-(1,3-dioxoisoindol-2-yl)propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or drug precursor.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the 3-(1,3-dioxoisoindol-2-yl)propanoate moiety may interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)butanoate
- Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)pentanoate
- Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)hexanoate
Uniqueness
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
5632-30-4 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C13H10N2O4/c14-6-8-19-11(16)5-7-15-12(17)9-3-1-2-4-10(9)13(15)18/h1-4H,5,7-8H2 |
InChI Key |
PIHHGUFZVXOMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


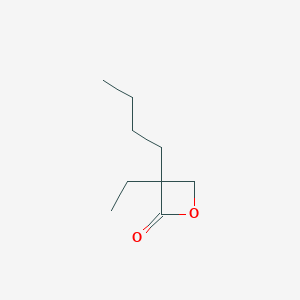
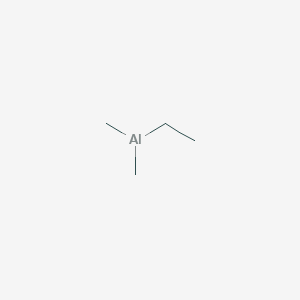
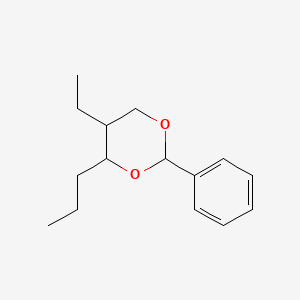

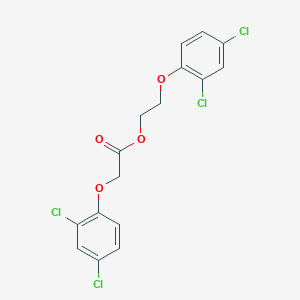
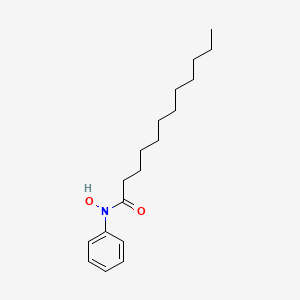
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
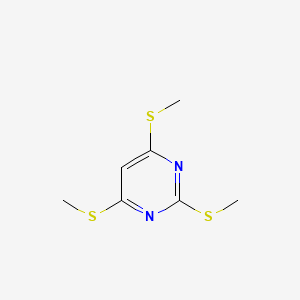
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

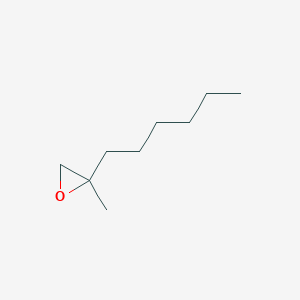

![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
